KN-62

Overview

Description

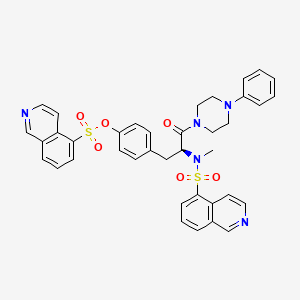

KN-62 is a derivative of isoquinolinesulfonamide. It is a selective, specific, and cell-permeable inhibitor of calcium/calmodulin-dependent kinase type II (CaMK II) with an inhibitory concentration (IC50) of 900 nanomolar. This compound also potently inhibits the purinergic receptor P2X7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

KN-62 is synthesized through a multi-step process involving the reaction of isoquinoline derivatives with sulfonamide groups. The specific synthetic route involves the following steps:

Formation of Isoquinoline Sulfonamide: The initial step involves the reaction of isoquinoline with sulfonyl chloride to form isoquinoline sulfonamide.

Coupling Reaction: The isoquinoline sulfonamide is then coupled with a phenylpiperazine derivative under specific reaction conditions to form the final product, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KN-62 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction may produce reduced isoquinoline sulfonamides .

Scientific Research Applications

Chemical Applications

KN-62 is primarily utilized as a research tool to study CaMKII inhibition. The compound has demonstrated significant inhibition of CaMKII activity, which is crucial for understanding various biochemical pathways.

Key Findings:

- Inhibition Characteristics: this compound exhibits a Ki value of approximately 0.9 µM for CaMKII, indicating its potency in inhibiting this kinase's activity .

- Substrate Interaction: It effectively inhibits the phosphorylation of substrates such as chicken gizzard myosin light chain in vitro, showcasing its potential in biochemical assays .

Biological Research

In biological contexts, this compound has been employed to investigate the role of CaMKII in cellular processes such as signal transduction and cell cycle regulation.

Case Studies:

- Cell Cycle Arrest: In HEK-293 cells, treatment with 10 µM this compound led to cell cycle arrest in the S phase due to the blockade of CaMKII phosphorylation on type III adenylyl cyclase .

- Infection Studies: A study demonstrated that this compound reduced Chlamydia pneumoniae infection by 36% in murine fibroblast cells, suggesting its role in modulating host-pathogen interactions through the MAPK pathway .

Medical Applications

The therapeutic potential of this compound extends to treating diseases associated with CaMKII dysregulation, such as cardiac and neurological disorders.

Therapeutic Insights:

- Neurological Disorders: this compound's ability to inhibit CaMKII may provide insights into treatments for conditions involving synaptic plasticity and memory formation .

- Cardiac Health: Given that CaMKII plays a significant role in cardiac function, this compound may be explored further for its cardioprotective effects against ischemia-reperfusion injury .

Industrial Applications

In pharmaceutical development, this compound serves as a prototype for designing new drugs targeting CaMKII and purinergic receptors.

Drug Development:

- P2X7 Receptor Antagonism: this compound's role as a P2X7 receptor antagonist (IC50 = 15 nM) positions it as a candidate for developing therapies aimed at inflammatory and pain-related conditions .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Research | Inhibition of CaMKII | Ki = 0.9 µM; inhibits substrate phosphorylation |

| Biological Research | Cell cycle regulation; infection studies | Reduced Chlamydia pneumoniae infection by 36% |

| Medical Applications | Potential treatments for cardiac/neurological disorders | Modulates synaptic plasticity; cardioprotective effects |

| Industrial Development | Drug design targeting CaMKII/P2X7 receptors | Non-competitive antagonist with therapeutic potential |

Mechanism of Action

KN-62 exerts its effects by binding directly to the calmodulin binding site of CaMK II, thereby blocking the combination of calmodulin and CaMK II. This inhibition prevents the autophosphorylation of CaMK II, leading to its inactivation. The inhibitory effect of this compound is competitive with respect to calmodulin . Additionally, this compound acts as a potent non-competitive antagonist at the purinergic receptor P2X7 .

Comparison with Similar Compounds

Similar Compounds

KN-93: Another inhibitor of CaMK II, similar to KN-62, but with different binding properties and potency.

KN-04 and KN-92: Kinase-inactive controls used in research to study the effects of CaMK II inhibition.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency as a CaMK II inhibitor. It is also distinguished by its ability to inhibit the purinergic receptor P2X7, making it a valuable tool in studying both calcium/calmodulin-dependent kinase type II and purinergic receptor pathways .

Biological Activity

KN-62 is a potent inhibitor of calmodulin-dependent protein kinases (CaMKs), particularly CaMKII, with significant implications in various biological processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

- Chemical Name: 4-[(2S)-2-[(5-isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl] phenyl isoquinolinesulfonic acid ester

- Molecular Formula: C₃₈H₃₅N₅O₆S₂

- IC50 Values:

- CaMKII: 0.9 μM

- P2X7 Receptor: 15 nM

This compound functions primarily as a non-competitive antagonist at the P2X7 receptor and selectively inhibits CaMKII by binding to its calmodulin-binding site. This inhibition disrupts calcium signaling pathways that are crucial for various cellular functions.

Inhibition of HIF-1α in Cancer Cells

This compound has been shown to inhibit the hypoxic induction of HIF-1α protein in hepatocellular carcinoma cells (Hep3B and HepG2). The compound significantly reduces HIF-1α levels in a dose-dependent manner, suggesting its potential as an anti-cancer agent targeting hypoxia-induced pathways.

| Cell Type | Effect of this compound on HIF-1α Levels |

|---|---|

| Hep3B | Significant reduction |

| HepG2 | Significant reduction |

| MCF7 | No response |

| SK-N-MC | No response |

This differential response indicates that the effectiveness of this compound may vary depending on the cancer type, which is critical for developing targeted therapies.

Induction of Differentiation in Leukemia Cells

In studies involving HL-60 human myeloid leukemia cells, this compound enhanced retinoic acid (RA) sensitivity and promoted terminal differentiation. The compound's ability to enhance RARα transcriptional activity indicates its role in regulating gene expression related to cell differentiation.

| Compound | IC50 (μM) | Effect on HL-60 Differentiation |

|---|---|---|

| This compound | 1.6 | Promotes differentiation |

| AS-004 | 0.38 | More potent than this compound |

This suggests that modifications to the this compound structure can lead to compounds with enhanced biological activity.

Impact on Cytokine Release

This compound has also been investigated for its effects on cytokine release from monocyte-derived human macrophages. Notably, certain derivatives of this compound completely inhibited IL-1β secretion, a key cytokine involved in inflammation and immune responses.

Case Studies and Research Findings

- Tumor Response to Hypoxia : A study demonstrated that this compound blunted tumor responses to hypoxia by inhibiting HIF-mediated transcriptional activity in hepatoma cells, indicating a potential application in cancer therapy focused on hypoxic tumor environments .

- Leukemia Differentiation : Research showed that this compound enhances differentiation in leukemia cells by modulating RARα activity, suggesting its role as a differentiating agent in cancer treatment .

- Cytokine Modulation : In another study, this compound's effect on cytokine release was assessed, revealing that it could serve as a therapeutic agent in inflammatory diseases by regulating IL-1β secretion .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of KN-62, and how do its inhibitory mechanisms differ between them?

this compound is a dual-target inhibitor with distinct mechanisms:

- CaMKII Inhibition : It binds reversibly to the calmodulin-binding site of CaMKII, blocking calcium/calmodulin-dependent activation. The reported IC₅₀ is 0.9–1 µM in vitro .

- P2X7 Receptor Antagonism : Acts as a non-competitive antagonist, inhibiting ATP-induced ion flux (e.g., Ba²⁺, ethidium⁺) with an IC₅₀ of 15 nM in HEK-293 cells expressing human P2X7 receptors . Methodological Note: Use this compound at 1–10 µM for CaMKII studies and 10–100 nM for P2X7 assays. Validate target specificity via kinase profiling (e.g., GSK3β, MAPKAP-K2 inhibition at higher concentrations) .

Q. What experimental conditions are critical for maintaining this compound stability and activity in vitro?

- Solubility : Dissolve in DMSO at 100 mM (72.2 mg/mL). Avoid aqueous buffers to prevent precipitation .

- Storage : Store powder at -20°C (stable for 3 years) and DMSO stock at -80°C (1-year stability). Avoid freeze-thaw cycles .

- Cell Culture : Pre-equilibrate this compound to room temperature for 1 hour before use. Prepare fresh solutions daily to minimize degradation .

Q. How does this compound’s selectivity profile impact its use in neuronal signaling studies?

this compound is highly selective for CaMKII over PKA, PKC, or MLCK at low concentrations (<1 µM). However, at ≥10 µM, off-target effects on GSK3β, PRAK, and MAPKAP-K2 may occur . Experimental Design Tip: Include controls with selective P2X7 antagonists (e.g., A438079) to isolate CaMKII-specific effects in dual-target studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s P2X7 antagonism?

Discrepancies in IC₅₀ values (e.g., 15 nM vs. 25 nM) arise from assay variations:

- Cell Type : HEK-293 vs. lymphocytes (e.g., 15 nM in HEK-293 vs. 13.1 nM in B lymphocytes) .

- Agonist Used : Bz-ATP vs. ATP (Bz-ATP has higher P2X7 affinity, reducing IC₅₀) . Recommendation: Standardize assays using recombinant human P2X7-expressing HEK-293 cells and Bz-ATP as the agonist .

Q. What strategies are effective for studying this compound’s role in enhancing myeloid differentiation in leukemia models?

this compound enhances retinoic acid receptor (RAR) activity by inhibiting CaMKII-mediated RARα phosphorylation, promoting HL-60 cell differentiation. Key steps:

- Use HL-60 cells treated with 1–5 µM this compound alongside retinoids (e.g., all-trans retinoic acid).

- Monitor differentiation via CD11b expression and cell cycle arrest (G0/G1 phase) . Advanced Application: Structural analogs like AS-004 (5x more potent) improve therapeutic potential in acute promyelocytic leukemia .

Q. How does this compound modulate synaptic plasticity in vivo, and what sex-specific effects should be considered?

In hippocampal studies, this compound (1 µg/site intracerebroventricular) blocks long-term potentiation (LTP) in females but not males, indicating sex-dependent CaMKII roles . Methodological Insight: Use 2.5 nmol this compound infused into the prelimbic cortex (PLC) to study behavioral outcomes (e.g., forced swim test) with minimal locomotor interference .

Q. What are the limitations of this compound in isolating P2X7 receptor effects in inflammatory models?

Species-specific differences exist: this compound inhibits human P2X7 (IC₅₀ = 0.1 µM) but not rat P2X7 at ≤3 µM . Solution: Combine this compound with species-matched P2X7 knockout models or siRNA knockdown to confirm target specificity .

Q. Methodological Recommendations

- Dose-Response Curves : Always include a 0.1–10 µM range to capture dual-target effects.

- Control Experiments : Use KN-93 (CaMKII-specific inhibitor) and P2X7-selective antagonists to dissect mechanisms .

- Data Interpretation : Account for species-specific P2X7 pharmacology and cell-type-dependent efficacy .

Properties

IUPAC Name |

[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVLFQBBRSMWHX-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127191-97-3 | |

| Record name | 4-[(2S)-2-[(5-Isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl 5-isoquinolinesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127191-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KN 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KN-62 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HM46XPOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.